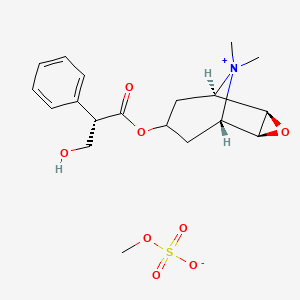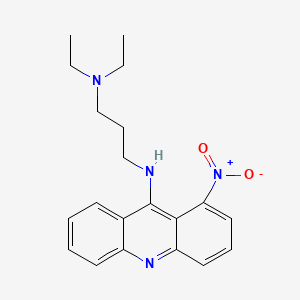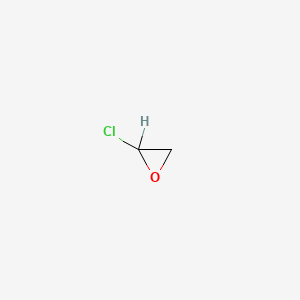
2-Chlorooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorooxirane is an organochlorine compound. It derives from a hydride of an oxirane.
Aplicaciones Científicas De Investigación
1. Dentistry and Dental Treatments
2-Chlorooxirane, under the derivative of chlorhexidine digluconate (CHX), is used in dentistry. Studies have investigated its impact on bond strength to normal and caries-affected dentin. For example, a study found that 2% CHX did not affect the immediate bond strength to normal dentin or caries-affected dentin, but significantly lowered the loss of bond strength after six months in normal dentin (Komori et al., 2009). Other research has evaluated the effect of CHX on the durability of etch-and-rinse dentin bonds, finding it significantly reduces the loss of bond strength seen in control bonds (Breschi et al., 2009).
2. Genotoxicity Studies
2-Chlorophenol, a compound related to 2-chlorooxirane, has been studied for its cytogenetic and genotoxic effects on Allium cepa L. root meristem cells. This research is crucial for understanding the environmental impact of chlorinated organic pollutants (Küçük & Liman, 2018).
3. Chemical Synthesis
2-Chlorooxirane plays a role in the synthesis of nucleosides and oligonucleotides containing adducts of acrolein and vinyl chloride, significant for understanding the mutagenic effects of these industrial chemicals (Nechev et al., 2000).
4. Environmental Applications
In environmental science, research has focused on the degradation of chlorophenols, including compounds related to 2-chlorooxirane. For instance, the photocatalytic degradation of 2-chlorophenol in titanium dioxide suspensions has been investigated, highlighting its significance in environmental remediation (Lin et al., 2018).
Propiedades
Número CAS |
7763-77-1 |
|---|---|
Nombre del producto |
2-Chlorooxirane |
Fórmula molecular |
C2H3ClO |
Peso molecular |
78.5 g/mol |
Nombre IUPAC |
2-chlorooxirane |
InChI |
InChI=1S/C2H3ClO/c3-2-1-4-2/h2H,1H2 |
Clave InChI |
WBNCHVFLFSFIGK-UHFFFAOYSA-N |
SMILES |
C1C(O1)Cl |
SMILES canónico |
C1C(O1)Cl |
Sinónimos |
2-chloroethylene oxide chloroethylene oxide chlorooxirane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



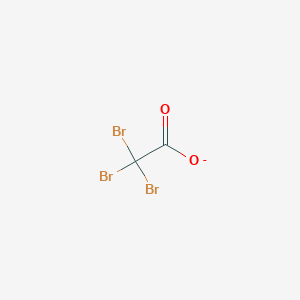
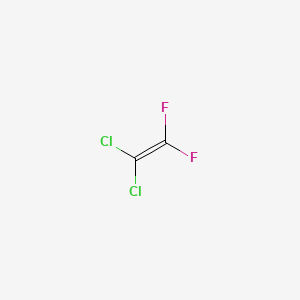
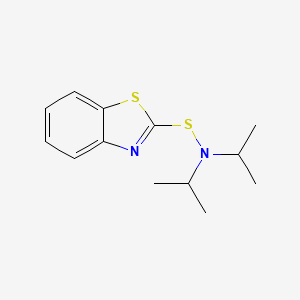
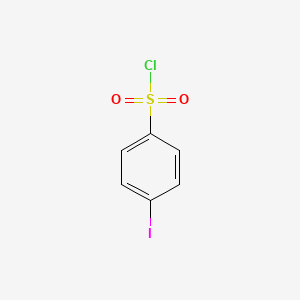
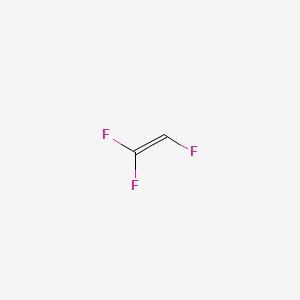
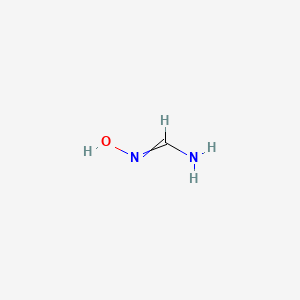
![3-Hydroxy-4-[(4-sulphonaphthyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B1203021.png)
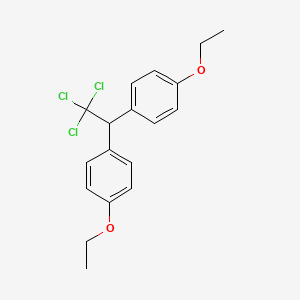
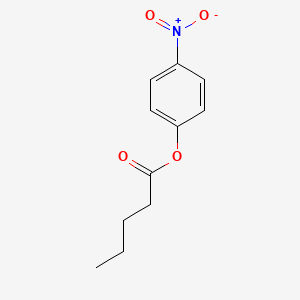
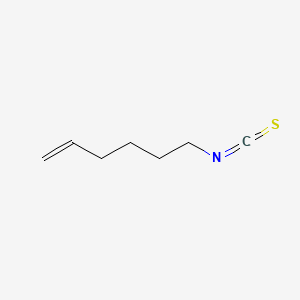
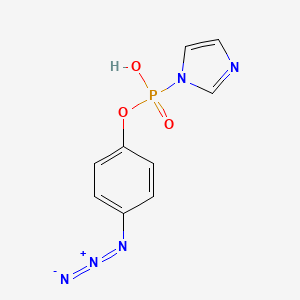
![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
